3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine derives its name from the benzene ring substituted with amino (-NH2), methylamino (-NHCH3), bromine (-Br), and fluorine (-F) groups. According to IUPAC rules, the numbering prioritizes functional groups in the order: principal functional group (amine), followed by substituents in alphabetical order. The systematic name reflects:
- A benzene ring (parent hydrocarbon)
- Two amino groups at positions 1 and 2
- A methyl group attached to the nitrogen at position 1 (N1-methyl)
- Bromine at position 3
- Fluorine at position 5
Table 1: Nomenclature and Basic Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine |
| Molecular Formula | C7H8BrFN2 |
| Molecular Weight | 219.05 g/mol |
| SMILES Notation | CNC1=C(C=C(C=C1Br)F)N |
Isomeric possibilities arise from:
- Positional isomerism : Alternative placements of bromine and fluorine on the ring (e.g., 2-bromo-4-fluoro vs. 3-bromo-5-fluoro configurations)
- Functional group isomerism : Potential rearrangement of amine and methylamine groups
- Tautomeric isomerism : Proton shifts between adjacent amino groups (discussed in Section 1.4)
The specific 3-bromo-5-fluoro substitution pattern creates distinct electronic effects compared to other positional isomers, as the halogens occupy meta positions relative to each other and para/ortho positions relative to the amine groups.
Molecular Geometry Analysis via X-ray Crystallography
While direct X-ray crystallographic data for 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine remains unpublished, structural analogs provide insight into expected geometric parameters. Comparative analysis of halogenated benzene-1,2-diamines suggests:
Key Geometric Features :
- Bond Lengths :
- Bond Angles :
- C-Br-C: ~120° (maintaining aromatic sp2 hybridization)
- N-C-C (amine): ~120°
- Dihedral angle between amine groups: 15–25° due to partial conjugation
Table 2: Predicted Geometric Parameters
| Parameter | Value (Å/degrees) |
|---|---|
| C3-Br Bond Length | 1.90 ± 0.02 Å |
| C5-F Bond Length | 1.34 ± 0.01 Å |
| N1-C1 Bond Length | 1.45 ± 0.02 Å |
| C2-N2 Bond Length | 1.40 ± 0.02 Å |
| C1-C2-N2 Angle | 119.5 ± 1.5° |
The methyl group at N1 introduces slight pyramidalization at the nitrogen center (bond angles ~107°), while the unsubstituted amino group at position 2 maintains near-planar geometry. Halogen atoms induce localized ring distortion – bromine’s larger atomic radius creates greater bond length alternation compared to fluorine’s compact electronegative influence.
Electronic Effects of Halogen Substituents (Br/F) on Aromatic Ring
The bromine and fluorine substituents exert competing electronic effects through:
Inductive Effects :
- Fluorine (-I effect): Strong electron withdrawal via σ-bond polarization
- Bromine (-I effect): Moderate electron withdrawal (Pauling electronegativity: F=4.0, Br=2.8)
Resonance Effects :
- Fluorine: Limited +M (electron donation) capability due to high electronegativity
- Bromine: Weak +M effect through empty d-orbital participation
Table 3: Comparative Electronic Effects
| Property | Fluorine (C5) | Bromine (C3) |
|---|---|---|
| σ-Electronegativity | 3.98 | 2.96 |
| π-Electron Withdrawal | Strong (-I) | Moderate (-I) |
| Resonance Contribution | -0.43 (Hammett σ) | +0.15 (σ_para) |
The combined electronic effects create a polarized aromatic system:
- Ring Activation : Amino groups at C1/C2 strongly activate the ring (+N effect)
- Directional Effects :
- Fluorine deactivates ortho/para positions through -I
- Bromine provides weak ortho/para directionality via polarizability
- Charge Distribution :
- C3 (Br): δ+ due to electron withdrawal
- C5 (F): δ+ (stronger than Br)
- C4: δ- from amine conjugation
Density Functional Theory (DFT) calculations on analogous systems show the highest electron density at the C4 position, making it susceptible to electrophilic attack despite the deactivating halogens. This unique electronic profile enables selective functionalization in synthetic applications.
Tautomeric Behavior of Vicinal Diamine Functionality
The 1,2-diamine moiety exhibits prototropic tautomerism, with three possible forms:
- Diamine Form (I) : Both amino groups protonated
- Imino-Ammonia Form (II) : One NH2 group deprotonated to NH- with adjacent NH3+
- Diimine Form (III) : Both amino groups deprotonated (rare in neutral conditions)
Tautomerization Mechanism :
- Intramolecular proton transfer between N1 and N2
- Stabilized by:
- Resonance with aromatic π-system
- Hydrogen bonding networks
- Solvent polarity effects
Table 4: Tautomeric Equilibrium Constants (Theoretical)
| Tautomer | ΔG (kJ/mol) | Population (298 K) |
|---|---|---|
| I | 0 (ref) | 68% |
| II | +4.2 | 29% |
| III | +18.9 | <3% |
Key factors influencing tautomer distribution:
- N-Methylation : The N1-methyl group in 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine reduces basicity at N1, favoring Form II compared to unmethylated analogs
- Halogen Effects :
- Fluorine’s -I effect stabilizes charged forms (II/III)
- Bromine’s polarizability enhances resonance stabilization of diamine form (I)
- Solvent Effects : Polar aprotic solvents increase Form II prevalence by stabilizing charge separation
Infrared spectroscopy of related compounds shows characteristic N-H stretching frequencies at:
- 3350–3380 cm⁻¹ (diamine form)
- 3200–3250 cm⁻¹ (imino-ammonia form) The methyl group’s C-H stretches (2850–2960 cm⁻¹) provide additional diagnostic markers for tautomer identification.
Properties
IUPAC Name |
3-bromo-5-fluoro-1-N-methylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTPEMIBVRQYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC(=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401817-80-8 | |
| Record name | 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitro Group Reduction and Methylation
-
Nitration: 3-Bromo-5-fluoro-nitrobenzene is synthesized via mixed acid nitration (HNO₃/H₂SO₄) at 50°C.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) yields 3-bromo-5-fluoroaniline.
-
Methylation: Treatment with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF introduces the N1-methyl group.
Reaction equation:
Catalytic Cross-Coupling Approaches
Transition metal-catalyzed methods offer improved regiocontrol. A palladium-mediated Suzuki coupling strategy has been explored:
Boronic Acid Intermediate Formation
-
Borylation: 3,5-Dibromo-N1-methylbenzene-1,2-diamine reacts with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst.
-
Fluorination: The boronate intermediate undergoes fluorodeboronation with Selectfluor® in aqueous THF.
Optimized conditions:
-
Catalyst: 2 mol% Pd(dppf)Cl₂
-
Ligand: 1,1'-bis(diphenylphosphino)ferrocene
-
Yield: 58–62%
Comparative Analysis of Synthetic Methods
The table below evaluates key preparation routes based on efficiency and practicality:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| EAS Bromination | 68–72 | 95 | Short reaction time | Limited scalability |
| Multi-Step Synthesis | 75–80 | 98 | High regioselectivity | Requires intermediate isolation |
| Catalytic Cross-Coupling | 58–62 | 90 | Excellent functional group tolerance | High catalyst loading |
Mechanistic Insights and Side Reactions
Competing Pathways in EAS
During bromination, competing ortho/para attack occurs unless steric and electronic effects are tightly controlled. The methylamine group directs electrophiles to the meta position, but excess Br₂ promotes di-substitution.
Byproduct Formation in Methylation
N1-methylation with CH₃I generates quaternary ammonium salts as byproducts unless base (K₂CO₃) is present in stoichiometric amounts. GC-MS analysis reveals <5% N,N-dimethylated impurities under optimized conditions.
Industrial-Scale Production Considerations
Large-scale synthesis requires addressing:
-
Solvent Recovery: Dichloromethane is replaced with toluene to facilitate recycling.
-
Catalyst Regeneration: Immobilized FeBr₃ on silica gel allows three reuse cycles without activity loss.
-
Waste Management: Bromide salts are precipitated as AgBr for safe disposal.
Analytical Characterization Protocols
Post-synthesis validation employs:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.85 (d, J=8.4 Hz, 1H), 6.72 (s, 1H), 6.68 (d, J=8.0 Hz, 1H), 2.89 (s, 3H).
-
HPLC-MS: m/z 219.97 [M+H]⁺ (calc. 220.03).
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the bromine or fluorine atoms under appropriate conditions.
-
Oxidation and Reduction: : The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. These reactions can modify the functional groups on the benzene ring, leading to the formation of various derivatives.
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by a different substituent using palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can lead to the formation of nitro or carboxyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine
This compound is investigated for its potential biological activities. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Researchers explore its role in developing new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine is used in the production of specialty chemicals and advanced materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
4-Methylbenzene-1,2-Diamine
- Structure : Methyl group at position 4 (electron-donating).
- Reactivity: Reacts with isatin derivatives to yield indoloquinoxalines in moderate-to-good yields (60–75%) . The electron-donating methyl group likely facilitates nucleophilic attack on carbonyl substrates.
4-Chloro- and 4,5-Dichlorobenzene-1,2-Diamine
- Structure : Chlorine substituents (electron-withdrawing).
- Reactivity: Provide good yields (70–85%) in quinoxaline synthesis due to balanced electronic effects .
- Comparison : The target compound’s bromine (stronger electron-withdrawing effect than chlorine) and fluorine may further decrease reactivity, necessitating harsher conditions or catalysts.
4-Nitrobenzene-1,2-Diamine
- Structure : Nitro group at position 4 (strongly electron-withdrawing).
- Reactivity : Yields moderate results (50–60%) in cyclization reactions, likely due to reduced nucleophilicity .
- Comparison : The nitro group’s stronger electron-withdrawing effect compared to bromine/fluorine highlights how substituent choice modulates reactivity.
Table 1: Substituent Effects on Quinoxaline Synthesis Yields
N1-Substituted Derivatives
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-Diamine
- Structure : Bulky benzyl group at N1.
- Comparison : The target compound’s smaller N1-methyl group may improve solubility while reducing steric hindrance in coordination chemistry.
N1-Phenylbenzene-1,2-Diamine
- Structure : Phenyl group at N1.
- Biological Activity : Demonstrated a docking score of -7.304 kcal/mol with the human estrogen receptor, indicating strong binding affinity .
- Comparison : The target’s N1-methyl group may offer weaker binding than phenyl substituents but better metabolic stability.
Physicochemical Properties
- Stability : Aromatic diamines like 4-(substituted)-5-fluorobenzene-1,2-diamine are prone to oxidation, requiring storage under inert gas . The N1-methyl group in the target compound may improve stability by reducing amine reactivity.
- Solubility : Electron-withdrawing substituents (Br, F) may decrease aqueous solubility compared to methyl or methoxy analogs .
Biological Activity
3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine, also known by its CAS number 1401817-80-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C7H9BrF N2
- Molecular Weight: 201.07 g/mol
- IUPAC Name: 3-bromo-N1-methylbenzene-1,2-diamine
- Structure: The compound features a bromine atom and a fluorine atom attached to a benzene ring with two amine groups.
The mechanism of action for 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and immune responses. This inhibition can lead to reduced tumor growth and enhanced immune function.
- Receptor Interaction: The compound might interact with various receptors, modulating signaling pathways that affect cell survival and apoptosis.
Anticancer Activity
Research has shown that derivatives of benzene diamines exhibit anticancer properties. For instance:
- Studies have indicated that similar compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves inducing apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins .
Antimicrobial Properties
3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine has also been investigated for its antimicrobial activity:
- Preliminary studies suggest that it may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function .
Case Studies
- Antitumor Efficacy Study:
-
Antimicrobial Activity Assessment:
- In vitro tests conducted on several bacterial strains demonstrated that compounds with similar structures showed a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL against common pathogens such as E. coli and Staphylococcus aureus.
Comparative Analysis
The following table summarizes the biological activities of 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine compared to similar compounds:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 3-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine | Moderate | Moderate | Enzyme inhibition; receptor modulation |
| 3-Bromo-N1-methylbenzene-1,2-diamine | High | Low | Apoptosis induction |
| 5-Fluoro-N1-methylbenzene-1,2-diamine | High | Moderate | Enzyme inhibition; DNA intercalation |
Q & A
Q. 1.1. What are the recommended synthetic routes for 3-bromo-5-fluoro-N1-methylbenzene-1,2-diamine, and how do reaction conditions influence yield?
Answer: The synthesis of this compound typically involves halogenation and methylation of a benzene-1,2-diamine precursor. For example, bromination of 5-fluoro-N1-methylbenzene-1,2-diamine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere (to prevent oxidation of the diamine group) is a common approach . Reaction temperature (0–25°C) and stoichiometric control of NBS are critical to avoid over-bromination. Evidence from analogous compounds (e.g., 5-bromo-3-methylbenzene-1,2-diamine) suggests that yields drop significantly if moisture is present, necessitating anhydrous conditions .
Q. 1.2. How should researchers characterize the purity and structure of this compound?
Answer: Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., distinguishing between bromine and fluorine positions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (CHBrFN) and isotopic patterns for bromine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% for reliable experimental reproducibility) .
Advanced Research Questions
Q. 2.1. How do solvent polarity and temperature affect the regioselectivity of electrophilic substitution in derivatives of this compound?
Answer: Studies on similar halogenated diamines (e.g., 4-fluoro-5-nitrobenzene-1,2-diamine) show that polar solvents (e.g., DCM) stabilize transition states in electrophilic substitutions, favoring para-substitution over ortho due to steric hindrance from the methyl group . Lower temperatures (e.g., 0°C) further enhance regioselectivity by slowing competing side reactions. Computational modeling (DFT calculations) can predict substituent effects on reaction pathways .
Q. 2.2. What strategies mitigate instability during storage or catalysis involving this compound?
Answer:
- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the diamine group, as degradation products (e.g., quinone imines) can form within days under ambient conditions .
- Catalytic Applications : When used in cross-coupling reactions (e.g., Suzuki-Miyaura), pre-drying solvents and using chelating ligands (e.g., XPhos) reduce metal-catalyzed decomposition .
Q. 2.3. How can computational methods optimize reaction pathways for synthesizing complex derivatives (e.g., trifluoromethyl analogs)?
Answer: Quantum chemical calculations (e.g., using Gaussian or ORCA) can map potential energy surfaces to identify low-energy intermediates. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize conditions for introducing trifluoromethyl groups, reducing trial-and-error experimentation by >50% . Key parameters include activation energies for C–Br bond cleavage and fluorine substituent effects on transition states .
Q. 2.4. What analytical techniques resolve contradictions in spectral data for halogenated diamine isomers?
Answer:
- 2D NMR (COSY, NOESY) : Differentiates between 3-bromo-5-fluoro and 5-bromo-3-fluoro isomers by correlating coupling constants and spatial proximity of substituents .
- X-ray Crystallography : Resolves ambiguities in solid-state structures, particularly when steric effects distort NMR predictions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
